6-chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Description

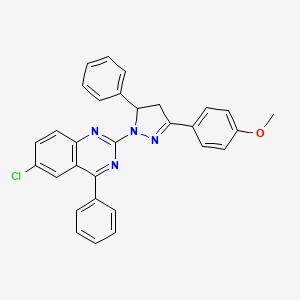

6-Chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a heterocyclic compound featuring a quinazoline core substituted at positions 2, 4, and 4. Key structural elements include:

- 4-Phenyl: Introduces aromaticity and lipophilicity. 2-(Pyrazolyl group): A 4,5-dihydro-1H-pyrazole moiety substituted with 4-methoxyphenyl and phenyl groups, contributing to conformational flexibility and intermolecular interactions.

Properties

IUPAC Name |

6-chloro-2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23ClN4O/c1-36-24-15-12-20(13-16-24)27-19-28(21-8-4-2-5-9-21)35(34-27)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQSERWXIYFKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

This interaction could involve the compound binding to its target receptors, leading to changes in the receptors’ function.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities. The compound could potentially affect similar pathways, leading to downstream effects such as the inhibition or activation of certain biological processes.

Biological Activity

6-chloro-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, anti-inflammatory, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H23ClN4O, with a molecular weight of 490.99 g/mol. It contains a quinazoline core fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A study published in Molecules demonstrated that derivatives of quinazoline exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The presence of chlorine in the para position was found to enhance cytotoxicity due to improved intermolecular interactions .

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-chloro derivative | MCF-7 | 15.2 |

| Pyrazoloquinazoline | PC-3 | 12.8 |

| Imidazolinone derivative | MCF-7 | 18.5 |

Data sourced from various studies on quinazoline derivatives .

The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically, quinazoline-based compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . Additionally, they may affect the cyclin-dependent kinase (CDK) pathways, leading to cell cycle arrest in cancer cells .

Anti-inflammatory Properties

Beyond anticancer effects, this compound exhibits anti-inflammatory properties. Research indicates that quinazoline derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them potential candidates for treating inflammatory diseases.

Antioxidant Activity

The antioxidant capabilities of this compound were evaluated using various assays such as DPPH and ABTS radical scavenging tests. The presence of methoxy groups on the phenyl ring enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 6-chloro derivative | 25.0 | 22.5 |

| Control (Vitamin C) | 15.0 | 18.0 |

Results indicate that while the compound exhibits antioxidant activity, it is less potent than standard antioxidants like Vitamin C .

Case Studies

- Cytotoxic Evaluation : A study involving the synthesis and evaluation of various quinazoline derivatives demonstrated that those containing the pyrazole moiety exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-pyrazole counterparts .

- Inflammation Modulation : Another research effort focused on the anti-inflammatory effects of quinazoline derivatives showed significant reductions in inflammatory markers in animal models, suggesting therapeutic potential for chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Core Heterocycle: Quinazoline (target) vs. thiazole (compound 4) vs. benzothiazole (): The number and position of nitrogen atoms influence electronic properties and binding interactions. Quinoline () lacks the second nitrogen in the bicyclic system, reducing polarity compared to quinazoline.

Substituent Effects :

- Halogens : The 6-Cl in the target compound parallels the 4-chlorophenyl group in compound 4, both introducing electron-withdrawing effects. However, compound 4’s additional fluorine atoms may enhance metabolic stability .

- Aryl Groups : The 4-methoxyphenyl group in the target compound contrasts with the 2-methoxyphenyl in ’s analog. The para-methoxy substituent may improve planarity and π-π stacking interactions .

- Heteroaromatic Moieties : The pyrazolyl group in the target compound is structurally analogous to the triazolyl group in compound 4, though the latter’s triazole ring may offer additional hydrogen-bonding sites .

Crystallographic and Conformational Analysis

- Target Compound : While explicit data are unavailable, its pyrazolyl group is expected to adopt a planar conformation similar to compound 4, with slight deviations due to the 4-methoxyphenyl substituent .

- Compound 4 and 5 : Exhibit isostructural triclinic packing (P̄1 symmetry) with two independent molecules per asymmetric unit. The chloro/bromo variants adjust crystal packing minimally, highlighting halogen size effects on van der Waals interactions .

- Benzothiazole Derivative () : Reported R factor of 0.052 indicates high structural precision, with the pyrazolyl group adopting a dihedral angle of 8.4° relative to the benzothiazole core .

Therapeutic Potential

- Antimicrobial Activity : Compound 4’s triazolyl-thiazole structure demonstrates efficacy against microbial targets, likely through membrane disruption or enzyme inhibition . The target compound’s pyrazolyl-quinazoline scaffold may share similar mechanisms.

- Antitumor Activity : The benzothiazole derivative () highlights the role of methoxyphenyl groups in enhancing DNA intercalation or kinase inhibition. The target compound’s chloro and methoxy substituents may synergize for similar effects .

Q & A

Q. What are the key synthetic pathways for constructing the quinazoline-pyrazole hybrid scaffold in this compound?

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1 : Formation of the pyrazoline ring via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones (e.g., chalcone derivatives) under acidic conditions .

- Step 2 : Introduction of the quinazoline moiety through nucleophilic substitution or Ullmann coupling, often using chlorinated quinazoline precursors and catalytic systems (e.g., CuI/ligand for C–N bond formation) .

- Critical parameters : Solvent choice (e.g., DMF for high polarity), temperature control (80–120°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How are spectroscopic techniques (NMR, LC-MS) employed to confirm the structural integrity of this compound?

- 1H/13C NMR : Key signals include the pyrazoline ring protons (δ 3.1–4.5 ppm for diastereotopic CH2 groups) and methoxy substituents (δ ~3.8 ppm). Aromatic protons from quinazoline and phenyl groups appear as multiplet clusters between δ 6.8–8.2 ppm .

- LC-MS : Molecular ion peaks ([M+H]+) are used to verify molecular weight. Fragmentation patterns (e.g., loss of Cl or methoxy groups) confirm substituent positions .

Q. What in vitro pharmacological screening approaches are applicable for this compound?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or COX-2 inhibition) using recombinant enzymes and ATP/NADH cofactors .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) optimize the compound’s bioactivity?

- Density Functional Theory (DFT) : Predicts electron distribution, HOMO-LUMO gaps (~4.5–5.0 eV for similar quinazolines), and reactive sites for electrophilic substitution .

- Molecular docking : Docking into target proteins (e.g., EGFR kinase) identifies key interactions (e.g., hydrogen bonds with methoxy groups, π-π stacking with phenyl rings) .

- MD simulations : Assess binding stability over 50–100 ns trajectories, analyzing RMSD (<2.0 Å indicates stable complexes) .

Q. What strategies resolve contradictions in solubility data across different experimental batches?

- Methodological refinement :

- Analytical cross-validation : Pair HPLC purity checks (>95%) with thermal gravimetric analysis (TGA) to detect residual solvents affecting solubility .

Q. How do steric and electronic effects of substituents (e.g., 4-methoxyphenyl) influence reaction yields?

- Steric effects : Bulky substituents on the pyrazole ring reduce cyclization efficiency (yields drop by 15–20% for ortho-substituted analogs) .

- Electronic effects : Electron-donating groups (e.g., methoxy) enhance electrophilic aromatic substitution on quinazoline, increasing yields by 10–25% compared to electron-withdrawing groups (e.g., nitro) .

Q. What environmental stability studies are critical for long-term storage of this compound?

- Degradation profiling : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring for hydrolysis products (e.g., cleavage of the pyrazoline ring) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation via NMR peak shifts (e.g., methoxy group oxidation to carbonyl) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.